4-benzyl-N-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]piperazin-1-amine
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Overview
Description
(2Z)-N-(4-BENZYLPIPERAZIN-1-YL)-2-BROMO-3-PHENYLPROP-2-EN-1-IMINE is a complex organic compound that features a piperazine ring substituted with a benzyl group, a bromine atom, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-BENZYLPIPERAZIN-1-YL)-2-BROMO-3-PHENYLPROP-2-EN-1-IMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Bromination: The resulting benzylpiperazine is brominated using bromine or a brominating agent like N-bromosuccinimide.
Condensation Reaction: The brominated compound is then condensed with a phenylpropenal derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-BENZYLPIPERAZIN-1-YL)-2-BROMO-3-PHENYLPROP-2-EN-1-IMINE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-N-(4-BENZYLPIPERAZIN-1-YL)-2-BROMO-3-PHENYLPROP-2-EN-1-IMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-BENZYLPIPERAZIN-1-YL)-2-BROMO-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with molecular targets such as receptors, enzymes, and proteins. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-(4-BENZYLPIPERAZIN-1-YL)-3-HYDROXY-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)BUT-2-ENENITRILE
- 2-(4-BENZYLPIPERAZIN-1-YL)ISONICOTINONITRILE
Uniqueness
(2Z)-N-(4-BENZYLPIPERAZIN-1-YL)-2-BROMO-3-PHENYLPROP-2-EN-1-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group enhances its reactivity and binding characteristics compared to other similar compounds.
Properties
Molecular Formula |
C20H22BrN3 |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
(Z)-N-(4-benzylpiperazin-1-yl)-2-bromo-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C20H22BrN3/c21-20(15-18-7-3-1-4-8-18)16-22-24-13-11-23(12-14-24)17-19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2/b20-15-,22-16? |
InChI Key |
DYNORDCFBLDDQF-CWWMYSCLSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=C/C(=C/C3=CC=CC=C3)/Br |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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